molecular formula C13H10BrNO3 B182460 1-(Benzyloxy)-2-bromo-4-nitrobenzene CAS No. 191602-86-5

1-(Benzyloxy)-2-bromo-4-nitrobenzene

Cat. No.: B182460
CAS No.: 191602-86-5
M. Wt: 308.13 g/mol
InChI Key: MGVSZHWOJJDSMN-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromo-4-nitrobenzene is a versatile aromatic compound designed for advanced chemical synthesis and research applications. Its molecular structure incorporates two key ortho-oriented functional groups—a bromine atom and a nitro group—on a benzyloxy-protected phenol derivative, making it a valuable multifunctional synthetic intermediate . The benzyloxy group acts as an electron-donating moiety, which can activate the aromatic ring toward electrophilic substitution and direct subsequent reactions to specific positions . Concurrently, the strongly electron-withdrawing nitro group deactivates the ring toward one mode of reactivity while making the bromine atom highly susceptible for manipulation in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form biaryl or aniline derivatives . This combination of features allows researchers to strategically functionalize the core scaffold for constructing complex molecules. This reagent is primarily used in pharmaceutical research and development for the synthesis of compound libraries, including investigations into protein-protein interaction inhibitors . It is strictly for professional laboratory research applications.

Properties

IUPAC Name

2-bromo-4-nitro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVSZHWOJJDSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621564
Record name 1-(Benzyloxy)-2-bromo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191602-86-5
Record name 1-(Benzyloxy)-2-bromo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(Benzyloxy)-2-bromo-4-nitrobenzene is a substituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its unique trifunctional substitution pattern, comprising a benzyloxy ether, a bromine atom, and a nitro group, offers multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, offering insights into its molecular structure, properties, and a proposed synthetic pathway. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes available information and provides expert analysis based on established chemical principles and data from closely related analogues.

Molecular and Physicochemical Properties

The fundamental molecular and computed physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀BrNO₃[1], [2]
Molecular Weight 308.13 g/mol [1]
CAS Number 383868-64-2[1], [2]
IUPAC Name This compound[1]
Appearance Not experimentally determined; likely a solid at room temperature.N/A
Melting Point Not experimentally determined.N/A
Boiling Point Not experimentally determined.N/A
Solubility Predicted to be sparingly soluble in water and soluble in common organic solvents such as acetone, benzene, toluene, and chloroform.[3]N/A
XLogP3 3.9[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Expert Insight: The calculated XLogP3 value of 3.9 suggests that this compound is a lipophilic molecule, which has important implications for its potential applications in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The absence of hydrogen bond donors and the presence of three acceptors will govern its intermolecular interactions.

Proposed Synthetic Pathway and Mechanistic Considerations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Williamson Ether Synthesis cluster_reagent Reagent cluster_product Final Product 2-Bromo-4-nitrophenol 2-Bromo-4-nitrophenol Base (e.g., K2CO3)\nSolvent (e.g., Acetone) Base (e.g., K2CO3) Solvent (e.g., Acetone) 2-Bromo-4-nitrophenol->Base (e.g., K2CO3)\nSolvent (e.g., Acetone) Deprotonation This compound This compound Base (e.g., K2CO3)\nSolvent (e.g., Acetone)->this compound Nucleophilic Attack Benzyl Bromide Benzyl Bromide Benzyl Bromide->this compound

Caption: Proposed Williamson Ether Synthesis for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-established method for the synthesis of aryl ethers and is expected to be effective for the target molecule.

  • Reaction Setup: To a solution of 2-bromo-4-nitrophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Reagent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the phenoxide and benzyl bromide.

  • Stoichiometry: A slight excess of benzyl bromide is used to ensure complete consumption of the starting phenol. An excess of the base is used to drive the deprotonation to completion.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and by-products.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not available in the public domain. However, we can predict the key spectral features based on the analysis of closely related compounds, such as 1-bromo-4-nitrobenzene and 2-bromo-1-ethoxy-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetric substitution of the benzene ring.

  • Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the substituted phenyl ring. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.

  • Benzyloxy Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is anticipated around δ 5.0-5.5 ppm. The five protons of the phenyl group of the benzyloxy moiety will likely appear as a multiplet in the range of δ 7.2-7.5 ppm.

For comparison, the ¹H NMR spectrum of the structurally similar 2-bromo-1-ethoxy-4-nitrobenzene shows signals at approximately 1.30 ppm (triplet, CH₃), 4.21 ppm (quartet, OCH₂), and in the aromatic region at 7.26, 8.06, and 8.30 ppm.[4]

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon framework.

  • Aromatic Carbons: Six distinct signals are expected for the carbons of the nitro-substituted benzene ring. The carbon bearing the bromine atom (ipso-carbon) is expected to be shifted upfield due to the 'heavy atom effect' of bromine.[5] The carbons attached to the oxygen and nitro groups will be significantly deshielded.

  • Benzyloxy Carbons: A signal for the benzylic carbon (-CH₂-) is expected around 70 ppm. The carbons of the benzyl phenyl ring will appear in the aromatic region.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on the FT-IR spectrum of 1-bromo-4-nitrobenzene, we can predict the following:[6]

  • N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is anticipated in the region of 1200-1275 cm⁻¹.

  • C-Br Stretching: A band in the lower frequency region (around 500-600 cm⁻¹) can be attributed to the C-Br stretching vibration.

  • Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by the following features:

  • Molecular Ion Peak (M+): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (308.13 g/mol ). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity at M+ and M+2.

  • Fragmentation Pattern: A major fragmentation pathway is expected to be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

Safety and Handling

While a specific safety data sheet for this compound is not available, based on the known hazards of its constituent functional groups and related compounds like nitrobromobenzenes, the following precautions are recommended:

  • Toxicity: Nitrobromobenzenes are generally considered toxic by ingestion, inhalation, and skin absorption and may cause irritation to the skin, eyes, and mucous membranes.[7]

  • Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant interest for synthetic organic chemists, particularly in the fields of medicinal chemistry and materials science. While experimental data on its physical properties are scarce, this guide provides a comprehensive overview based on its chemical structure, computed properties, and data from analogous compounds. The proposed synthetic route offers a reliable method for its preparation. Further experimental investigation into the physical and spectroscopic properties of this compound is warranted to fully elucidate its characteristics and unlock its potential in various applications.

References

  • PubChem. 1-(Benzyloxy)-4-bromo-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Solubility of Things. 1-Bromo-2-nitrobenzene. [Link]

  • Chegg. Solved Br NO2 0 (ppm) H NMR spectrum of. [Link]

  • ResearchGate. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. [Link]

  • PubChem. 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-(benzyloxy)-2-bromo-4-nitrobenzene. In the dynamic field of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this characterization process.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound incorporates several key functional groups that will dictate its spectroscopic behavior: a substituted aromatic ring, a nitro group, a bromo substituent, and a benzyloxy ether linkage. The interplay of the electronic effects of these groups—the electron-withdrawing nature of the nitro and bromo groups and the electron-donating character of the ether oxygen—will create a distinct and predictable pattern in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of substituent effects observed in related compounds such as 1-(benzyloxy)-4-nitrobenzene, 1-bromo-2-nitrobenzene, and 1-bromo-4-nitrobenzene.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the three distinct protons on the substituted nitrobenzene ring and the five protons of the benzyl group, in addition to the benzylic methylene protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-3~ 8.35d~ 2.5This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5.
H-5~ 8.05dd~ 9.0, 2.5This proton is coupled to both H-3 (meta coupling) and H-6 (ortho coupling), resulting in a doublet of doublets. Its position is downfield due to the influence of the nitro group.
H-6~ 7.15d~ 9.0This proton is ortho to the benzyloxy group and will be the most upfield of the aromatic protons on the nitrobenzene ring. It will appear as a doublet due to ortho coupling with H-5.
-OCH₂-~ 5.20s-The benzylic protons are adjacent to an ether oxygen, shifting them downfield. They are expected to appear as a sharp singlet.
Benzyl Ar-H~ 7.30 - 7.50m-The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in their characteristic aromatic region.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Molecular structure of this compound with proton labeling for NMR.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show 13 distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-1 (C-O)~ 155The carbon attached to the ether oxygen is expected to be significantly downfield.
C-2 (C-Br)~ 115The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.
C-3~ 128Aromatic carbon adjacent to the nitro group.
C-4 (C-NO₂)~ 145The carbon attached to the nitro group will be downfield due to the strong electron-withdrawing effect.
C-5~ 125Aromatic carbon.
C-6~ 116Aromatic carbon ortho to the ether linkage.
-OCH₂-~ 71The benzylic carbon is shifted downfield by the adjacent oxygen.
Benzyl C-ipso~ 136The carbon of the benzyl ring attached to the methylene group.
Benzyl C-ortho~ 128
Benzyl C-meta~ 129
Benzyl C-para~ 128
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the nitro group, the ether linkage, and the aromatic rings.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
NO₂ Asymmetric Stretch1515 - 1560Strong
NO₂ Symmetric Stretch1345 - 1385Strong
Ar-O-C Asymmetric Stretch1230 - 1270Strong
Ar-O-C Symmetric Stretch1020 - 1075Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak
Aromatic C-H Stretch3030 - 3100Medium to Weak
C-Br Stretch500 - 600Medium to Strong
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. For this compound, electron ionization (EI) would be a common technique.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 307 and 309 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways: The fragmentation is likely to be initiated by the cleavage of the weakest bonds.

Predicted Fragment (m/z) Proposed Structure/Loss
216/218Loss of the benzyl radical (•C₇H₇) from the molecular ion.
91Formation of the tropylium cation (C₇H₇⁺), a very stable and common fragment from benzyl-containing compounds.
186/188Loss of the nitro group (•NO₂) from the molecular ion.
138Loss of Br• from the [M-NO₂]⁺ fragment.
76Loss of NO₂ from the benzyloxy fragment.

dot digraph "fragmentation_pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", fontcolor="#5F6368", fontsize=9];

} Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS. This guide provides a detailed, predictive framework for the expected spectroscopic data based on established chemical principles and comparative analysis of related structures. The predicted chemical shifts in NMR, characteristic vibrational frequencies in IR, and the distinct isotopic pattern and fragmentation in MS collectively offer a unique spectroscopic fingerprint for the unambiguous identification and characterization of this compound in a research and development setting.

References

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

safety and handling of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Preamble: A Proactive Approach to Chemical Safety

This document provides a robust framework for the safe handling, storage, and disposal of this compound. The protocols herein are synthesized from established safety data for structurally related compounds, primarily 1-bromo-4-nitrobenzene and other aromatic nitro compounds. This approach ensures that researchers, scientists, and drug development professionals can operate with a high degree of caution and preparedness, upholding the highest standards of laboratory safety.

Hazard Identification and Comprehensive Risk Assessment

The primary risk associated with this compound stems from its bromonitroaromatic core. Aromatic nitro compounds are a well-documented class of chemicals with specific toxicological profiles.

Toxicological Profile (Inferred from Analogues):

  • Acute Toxicity: This compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Direct contact with skin, eyes, and the respiratory tract will likely cause irritation.[1][2][3]

  • Methemoglobinemia: A significant hazard associated with aromatic nitro compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][4][5] Symptoms can include cyanosis (bluish skin), headache, dizziness, rapid heart rate, and shortness of breath, with a potential delay in onset of 2 to 4 hours after exposure.[1][4][6]

  • Chronic Exposure: Prolonged or repeated exposure may lead to effects on the liver, blood, and reproductive system.[3] Chronic exposure to analogous compounds has been linked to anemia.[1]

  • Mutagenicity: Laboratory experiments on the related compound 1-bromo-4-nitrobenzene have shown mutagenic effects.[1]

Reactivity Profile:

  • Stability: The compound is expected to be stable under normal laboratory temperatures and pressures.[2]

  • Incompatibilities: Avoid contact with strong bases and strong oxidizing agents, as these may trigger vigorous or explosive reactions, a known hazard for aromatic nitro compounds.[1][2][3][7]

  • Hazardous Decomposition: During thermal decomposition, such as in a fire, it will release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide (HBr).[1][4]

Data Presentation: Physicochemical and Hazard Summary

The table below summarizes key data points, extrapolated from the structural analogue 1-bromo-4-nitrobenzene and computed properties for the related isomer 1-(Benzyloxy)-4-bromo-2-nitrobenzene, as specific experimental data for the target compound is unavailable.

PropertyValue (Analogue/Isomer Data)Source
Chemical Formula C₁₃H₁₀BrNO₃[8][9]
Molecular Weight 308.13 g/mol [8][9]
Appearance Presumed Off-White to Brown/Yellow Crystalline Powder[1]
Melting Point 124-127 °C (for 1-bromo-4-nitrobenzene)[1][4][10]
Boiling Point 255-256 °C (for 1-bromo-4-nitrobenzene)[1][4][10]
Solubility Presumed insoluble in water[3][7]
GHS Hazard Class (Inferred) Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 2)[2][3][4][11]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE protocols, is mandatory. The causality is clear: to minimize any potential for exposure via inhalation, dermal contact, or ingestion.

Hierarchy of Controls

The most effective safety strategies prioritize the removal or mitigation of hazards at their source. This diagram illustrates the preferred order of control measures.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.

Engineering Controls: The primary line of defense.

  • Chemical Fume Hood: All handling of this compound solid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[2][3][4]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure low background concentrations of any potential contaminants.[1]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][2] Their proximity is crucial for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE): The essential barrier.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] For operations with a higher splash risk, a full-face shield should be worn over the goggles.

  • Skin Protection:

    • Gloves: Butyl or Neoprene gloves are recommended as they provide good resistance to aromatic nitro compounds.[12] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination.[2]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure cuffs are snug to prevent accidental contact with chemicals.

  • Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, if engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with particulate filters (e.g., N95) or organic vapor cartridges should be used.[1][3]

Standard Operating Procedures: From Receipt to Reaction

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk throughout the compound's lifecycle in the laboratory.

Experimental Workflow: Safe Handling of a Toxic Powder

This diagram outlines the critical steps for safely handling this compound from the moment it arrives in the lab to its use in an experiment.

A 1. Receiving & Inspection (Check container integrity) B 2. Segregated Storage (Cool, dry, ventilated area) A->B Store Securely C 3. Preparation (in Fume Hood) (Don PPE, prepare workspace) B->C Retrieve for Use D 4. Weighing & Transfer (Use anti-static weigh boat, minimize dust) C->D Handle Solid E 5. Reaction Setup (Add to solvent/reaction vessel) D->E Use in Experiment F 6. Decontamination & Cleanup (Wipe surfaces, dispose of waste) E->F Post-Experiment G 7. Doffing PPE & Hand Washing (Remove gloves last) F->G Final Steps

Caption: Standard workflow for handling potent solid chemical intermediates.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items. Don all required PPE as described in Section 2.

  • Weighing: To minimize dust, do not pour the dry powder. Use a spatula to carefully transfer the solid to a tared, anti-static weigh boat or directly into the reaction vessel. Perform this task deep within the fume hood to ensure all dust is contained.

  • Transfer: If transferring to a reaction vessel, do so slowly and carefully. If making a solution, add the solvent to the solid to wet it and prevent dust from becoming airborne.

  • Cleanup: After handling, decontaminate the spatula and work surfaces with an appropriate solvent (e.g., ethanol or acetone) and wipe clean. All disposable materials (weigh boats, wipes, contaminated gloves) must be placed in a designated hazardous waste container.[13]

  • Personal Decontamination: Remove PPE in the correct order (lab coat, then goggles, then gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after handling.[13]

Storage Protocol:

  • Store in a tightly closed, clearly labeled container.[1][2][3]

  • Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[1][2][3]

  • Ensure segregation from incompatible materials, particularly strong bases and oxidizing agents.[1][2][3]

Emergency Response and Disposal

Preparedness is paramount. All personnel must be familiar with these procedures before working with the compound.

First Aid Measures (Based on Analogue Data):

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]

  • Note to Physician: Be aware of the potential for delayed-onset methemoglobinemia.[1][4]

Spill & Leak Procedures:

  • Evacuate non-essential personnel from the area.

  • Ensure full PPE is worn, including respiratory protection if necessary.

  • Avoid generating dust.[1][13] Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a suitable, labeled container for hazardous waste disposal.[1][2][13]

  • Ventilate the area and decontaminate the spill zone.

Waste Disposal:

  • This material and its containers must be treated as hazardous waste.[1]

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2][4]

  • Do not allow the product to enter drains or sewer systems.[4][14] Disposal methods often involve high-temperature incineration in a unit equipped with an afterburner and scrubber to neutralize toxic decomposition products.[4]

Conclusion

While this compound is a valuable tool in synthetic chemistry, its safe use hinges on a disciplined and informed approach. By understanding the inherent hazards of its bromonitroaromatic structure and implementing the robust engineering controls, personal protective measures, and handling protocols outlined in this guide, researchers can mitigate risks effectively. The core principles of avoiding dust generation, preventing all personal contact, and being prepared for emergencies are the cornerstones of responsible chemical innovation.

References

  • Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer. [Link]

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]

  • 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. Agilent. [Link]

  • 1-Bromo-4-nitrobenzene Safety Data Sheet. Alfa Aesar. [Link]

  • 1-(Benzyloxy)-4-bromo-2-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

  • Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder, Science Learning Center. [Link]

  • 1-Bromo-4-nitrobenzene Safety Data Sheet. Novachem. [Link]

  • 1-(Benzyloxy)-4-nitrobenzene. ResearchGate. [Link]

  • OSHA Glove Selection Chart. University of Nebraska-Lincoln, Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Properties of Benzene, 1-bromo-4-nitro- (CAS 586-78-7). Cheméo. [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health (NIH). [Link]

  • 1-Bromo-2-chloro-4-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Nitrobenzene: toxicological overview. GOV.UK. [Link]

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Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Benzyloxy)-2-bromo-4-nitrobenzene is a highly versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature—featuring a benzyloxy ether, a reactive aryl bromide, and an electron-withdrawing nitro group—allows for a diverse range of subsequent chemical modifications. The aryl bromide moiety is especially amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely utilized methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]

This comprehensive guide provides detailed application notes and robust protocols for three of the most pivotal cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. As a Senior Application Scientist, the aim of this document is to furnish researchers, scientists, and drug development professionals with not only step-by-step procedures but also the underlying scientific rationale for the selection of specific reagents and conditions. The protocols herein are designed to be self-validating and are grounded in established principles and literature precedents for analogous substrates.

The electron-withdrawing nitro group at the para-position and the ortho-benzyloxy group significantly influence the reactivity of the C-Br bond. The nitro group enhances the electrophilicity of the aromatic ring, which can facilitate the initial oxidative addition step in the catalytic cycle. Conversely, the bulky benzyloxy group ortho to the bromine atom introduces steric hindrance that must be carefully considered when selecting the appropriate catalyst system, particularly the phosphine ligand.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species (typically a boronic acid or ester) with an organohalide.[2] It is a highly reliable and versatile method for the synthesis of biaryl compounds, which are prevalent in numerous pharmaceutical agents and advanced materials.[1] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the bromide. The base is crucial as it activates the boronic acid, rendering it more nucleophilic.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation biaryl_pd_complex Ar-Pd(II)L₂(R') transmetalation->biaryl_pd_complex byproduct M-Br + B(OH)₃ transmetalation->byproduct reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for electron-deficient aryl bromides.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Considerations and Causality
  • Catalyst and Ligand: For sterically hindered substrates like the target molecule, bulky and electron-rich phosphine ligands such as SPhos are often superior.[6] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and also facilitate the reductive elimination.

  • Base: A moderately strong base like K₃PO₄ is recommended. It is effective in activating the boronic acid for transmetalation without causing decomposition of the nitro-containing substrate.[5]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

II. Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[7] This reaction is of paramount importance in pharmaceutical research, as the arylamine motif is a key component of many bioactive molecules.

Mechanistic Rationale

The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling, involving:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, yielding the arylamine product and regenerating the Pd(0) catalyst.[8]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation amido_complex Ar-Pd(II)L₂(NR'R'') amine_coordination->amido_complex byproduct H-Base⁺ + Br⁻ amine_coordination->byproduct reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Recommended Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of electron-deficient aryl bromides.[9]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to the tube.

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Key Considerations and Causality
  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for coupling sterically demanding and electron-deficient aryl bromides.[10] XPhos promotes both the oxidative addition and the C-N bond-forming reductive elimination steps.

  • Base: A strong, non-nucleophilic base such as NaOtBu is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

  • Solvent: Anhydrous and deoxygenated toluene is a common solvent for Buchwald-Hartwig aminations, as it is relatively non-polar and has a high boiling point suitable for these reactions.

III. Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne.[7] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials.[11]

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I):

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II) complex.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) alkynyl_pd_complex Ar-Pd(II)L₂(C≡CR') pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR' alkynyl_pd_complex->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide Alkyne Activation cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation alkyne H-C≡CR' + Base alkyne->cu_acetylide

Figure 3: Dual Catalytic Cycles of the Sonogashira Coupling.
Recommended Protocol: Sonogashira Coupling

This protocol is based on standard conditions for the Sonogashira coupling of aryl bromides.[12]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equivalents)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Key Considerations and Causality
  • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is often effective for the Sonogashira coupling of aryl bromides. The copper(I) co-catalyst is crucial for the activation of the alkyne.[7]

  • Base: An amine base, such as triethylamine, serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also as a solvent.

  • Reaction Conditions: Sonogashira couplings can often be performed under mild conditions, sometimes even at room temperature, which is beneficial for substrates with sensitive functional groups.

Summary of Reaction Conditions

ReactionCatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene110
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃TriethylamineTHF25-50

Experimental Workflow Overview

Experimental_Workflow start Start: Weigh Reagents (Aryl Bromide, Coupling Partner, Base) setup Reaction Setup (Inert Atmosphere, Add Solvent, Catalyst, Ligand) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Figure 4: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this building block in the synthesis of complex molecules. The choice of catalyst, ligand, base, and solvent is critical and should be tailored to the specific coupling partners and desired outcome. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize these powerful transformations for their specific synthetic goals.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chen, C.-Y.; et al. A concise and efficient cross-coupling synthetic strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. ACS Omega, 2021 , 6 (21), 13865–13875. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Nobel Prize in Chemistry 2010. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. nobelprize.org. [Link]

  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. nobelprize.org. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]

  • ResearchGate. Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under... [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Vanelle, P.; et al. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 2022 , 27(23), 8234. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. [Link]

  • ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different... [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

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Application Notes and Protocols for the Stille Coupling of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation via Stille Coupling

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2] This reaction, which couples an organotin reagent (organostannane) with an organic halide or pseudohalide, is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3][4] Its utility stems from the air and moisture stability of organostannanes and the generally mild reaction conditions required.[1][2]

This document provides a detailed experimental procedure and technical guidance for the Stille coupling of 1-(benzyloxy)-2-bromo-4-nitrobenzene. This substrate is a valuable building block, featuring an electron-deficient aromatic ring system primed for further functionalization. The presence of the nitro group, a strong electron-withdrawing group, and the sterically demanding benzyloxy group adjacent to the reaction center, presents specific challenges and considerations that will be addressed herein. The protocol is designed to be a self-validating system, incorporating explanations for each step to ensure both reproducibility and a deeper understanding of the reaction's intricacies.

Reaction Principle and Mechanistic Overview

The Stille coupling proceeds through a catalytic cycle involving a palladium(0) complex.[1][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[5]

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide.[5] This is often the rate-determining step of the cycle.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, solvent, and any additives. For a substrate like this compound, the electron-withdrawing nitro group can influence the rate of oxidative addition, while the bulky benzyloxy group may affect the approach of the catalyst and the subsequent steps.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) X-SnR3 Tin Byproduct (Br-SnR₃) Ar-Pd(II)-Br(L2)->X-SnR3 Byproduct Formation Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L₂) Ar-R' Coupled Product (Ar-R') Ar-Pd(II)-R'(L2)->Ar-R' Product Release R'-SnR3 Organostannane (R'-SnR₃)

Experimental Protocol

This protocol details the Stille coupling of this compound with a generic organostannane, (R')-SnBu₃. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound324.141.0324 mgElectrophile
Organostannane (e.g., Aryl-SnBu₃)Variable1.1 - 1.21.1 - 1.2 eq.Nucleophile
Tetrakis(triphenylphosphine)palladium(0)1155.560.03 - 0.0535 - 58 mg (3-5 mol%)Catalyst
Anhydrous, Degassed Toluene or DMF--10 mLSolvent
Optional: Copper(I) Iodide (CuI)190.450.1019 mg (10 mol%)Co-catalyst / Additive

Rationale for Reagent Choices:

  • Electrophile: this compound is chosen for its utility as a synthetic intermediate. The C-Br bond is the site of the coupling.

  • Organostannane: A slight excess (1.1-1.2 equivalents) is used to ensure complete consumption of the limiting electrophile. Organotin reagents are chosen for their stability and high functional group tolerance.[6]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective air-stable precatalyst that generates the active Pd(0) species in solution.[5] The catalyst loading is kept low (3-5 mol%) to minimize cost and residual palladium in the product.

  • Solvent: Toluene is a standard non-polar solvent for Stille couplings. Anhydrous and degassed conditions are crucial to prevent the deactivation of the palladium catalyst. For less reactive partners, a more polar aprotic solvent like DMF can be beneficial.

  • Additive (Optional): Copper(I) salts, such as CuI, have been shown to accelerate the transmetalation step, particularly with less reactive organostannanes, leading to improved reaction rates and yields.[4]

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (324 mg, 1.0 mmol) and the palladium catalyst, [Pd(PPh₃)₄] (35-58 mg, 0.03-0.05 mmol).

    • If using, add Copper(I) Iodide (19 mg, 0.10 mmol) at this stage.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Reagents:

    • Through the septum, add the anhydrous, degassed solvent (10 mL) via syringe.

    • Stir the mixture for 5-10 minutes until the solids are dissolved or well-suspended.

    • Add the organostannane (1.1-1.2 mmol) neat (if liquid) or as a solution in the reaction solvent via syringe.

  • Reaction Conditions:

    • Immerse the flask in a pre-heated oil bath at 80-110 °C. The optimal temperature may vary depending on the specific organostannane used and should be determined through preliminary small-scale experiments.[7][8]

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • For TLC analysis, a small aliquot is taken from the reaction mixture, diluted with ethyl acetate, and spotted on a silica gel plate. The disappearance of the starting material spot (this compound) indicates the reaction is proceeding.

Work-up and Purification

The primary challenge in the work-up of Stille couplings is the removal of toxic and often non-polar organotin byproducts.[1]

  • Initial Quench and Filtration:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate or diethyl ether (20 mL).

    • To remove the bulk of the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1-2 hours. This will precipitate the tin as insoluble tributyltin fluoride.

    • Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with the extraction solvent (3 x 15 mL).

  • Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product should be purified by flash column chromatography on silica gel.

    • A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective for separating the desired product from residual tin compounds and other impurities.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flame-Dried Flask B 2. Establish Inert Atmosphere (Ar/N₂) A->B C 3. Add Degassed Solvent & Organostannane B->C D 4. Heat to 80-110 °C (12-24 h) C->D E 5. Monitor by TLC/GC-MS D->E F 6. Cool & Dilute E->F G 7. KF Wash & Celite Filtration F->G H 8. Extraction & Drying G->H I 9. Column Chromatography H->I

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the coupled product. The disappearance of the proton signal corresponding to the aromatic C-H at the site of bromination and the appearance of new signals from the coupled R' group are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: For solid products, a sharp melting point is indicative of high purity.

Safety and Handling

  • Organotin Reagents: Organostannanes are highly toxic. They should be handled with extreme care in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.[1]

  • Palladium Catalysts: While generally less toxic than heavy metals like mercury or lead, palladium compounds should be handled with care. Avoid inhalation of dust.

  • Solvents: Toluene and DMF are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.

Conclusion

The Stille coupling offers a powerful and versatile method for the functionalization of this compound. The protocol outlined in this document provides a robust starting point for researchers. Careful attention to anhydrous and oxygen-free conditions, along with a thorough work-up procedure to remove tin byproducts, are critical for achieving high yields of pure material. This reaction opens the door to a wide range of novel biaryl and substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Wikipedia. (2023). Stille reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Williams, R. M., et al. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-201. Available at: [Link]

  • Shirakawa, K., et al. (2015). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Communications, 6, 7582. Available at: [Link]

  • Schüßler, P., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 16167-16174. Available at: [Link]

  • ResearchGate. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Available at: [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Available at: [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Available at: [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. Available at: [Link]

  • Nature Communications. (n.d.). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. Available at: [Link]

  • PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Available at: [Link]

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Sources

Application Notes: 1-(Benzyloxy)-2-bromo-4-nitrobenzene as a Versatile Intermediate in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic colorants, the strategic design of precursor molecules is paramount to achieving novel dyes with tailored properties. 1-(Benzyloxy)-2-bromo-4-nitrobenzene emerges as a highly valuable and versatile building block for the synthesis of a diverse range of dye scaffolds. Its utility is rooted in its unique trifunctional chemical architecture: a nitro group poised for transformation into a diazonium salt, a labile bromo substituent ideal for nucleophilic substitution or metal-catalyzed coupling, and a benzyloxy group that acts as a bulky auxochrome and a stable protecting group for a phenolic hydroxyl.

This guide provides an in-depth exploration of the application of this compound in the synthesis of two major classes of dyes: Azo Dyes and Disperse Dyes. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices, empowering researchers to leverage this intermediate in their own development programs.

Physicochemical Properties & Safety

Before proceeding with any synthesis, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₀BrNO₃
Molar Mass 324.13 g/mol
Appearance Typically a pale yellow to off-white solid
Melting Point Data not widely published; related compounds like 1-bromo-4-nitrobenzene melt at 127°C[1].
Solubility Generally soluble in organic solvents like DMF, DMSO, acetone, and chlorinated solvents. Sparingly soluble in alcohols and insoluble in water.

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for comprehensive handling and disposal information.

Synthetic Pathway I: Synthesis of Azo Dyes

The most prominent application of aromatic nitro compounds in dye chemistry is their conversion to primary amines, which are precursors to azo dyes. Azo dyes, characterized by the R-N=N-R' functional group, constitute the largest class of synthetic colorants.[2] The synthesis is a robust two-stage process: reduction of the nitro group, followed by diazotization and coupling.

Workflow: From Nitro Precursor to Azo Dye

G A 1-(Benzyloxy)-2-bromo- 4-nitrobenzene B Reduction (e.g., SnCl₂/HCl) A->B C 4-Amino-1-(benzyloxy)- 2-bromobenzene B->C D Diazotization (NaNO₂, HCl, 0-5 °C) C->D E Diazonium Salt Intermediate [Ar-N₂⁺Cl⁻] D->E F Azo Coupling (Coupling Component, NaOH) E->F G Final Azo Dye F->G

Caption: Overall workflow for the synthesis of an azo dye.

Protocol 1: Reduction of the Nitro Group

Principle: The conversion of the nitro group to a primary amine is a critical first step. While various methods exist (e.g., catalytic hydrogenation, Fe/HCl), reduction with tin(II) chloride (SnCl₂) in acidic medium is a reliable and high-yielding laboratory method for this class of compounds. The acidic environment prevents the formation of undesired side products.

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 equiv) in ethanol.

  • Add a solution of SnCl₂·2H₂O (3.5 equiv) in concentrated HCl to the flask. Causality: The reaction is often exothermic; controlled addition may be necessary. Ethanol helps to solubilize the starting material.

  • Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 2-4 hours).

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding a 5 M NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts. Trustworthiness: Ensure complete neutralization to deprotonate the ammonium salt and precipitate all tin hydroxides, which is crucial for a clean extraction.

  • Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Amino-1-(benzyloxy)-2-bromobenzene. The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Diazotization and Azo Coupling

Principle: The resulting aromatic amine is converted into a highly reactive diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[2][3] This electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component (e.g., a phenol or aniline derivative) in an electrophilic aromatic substitution reaction to form the stable azo linkage.[4]

Materials:

  • 4-Amino-1-(benzyloxy)-2-bromobenzene (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.05 equiv)

  • Coupling Component (e.g., 2-Naphthol) (1.0 equiv)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve the amine (1.0 equiv) in a mixture of concentrated HCl and water in a beaker.

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. Causality: Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yield.[5]

    • In a separate beaker, dissolve sodium nitrite (1.05 equiv) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 15-20 minutes in the ice bath to ensure complete formation of the diazonium salt.[3]

  • Coupling:

    • In a separate, larger beaker, dissolve the coupling component (e.g., 2-Naphthol, 1.0 equiv) in an aqueous NaOH solution. Cool this solution to 0-5°C in an ice bath. Causality: The coupling component must be deprotonated (e.g., phenoxide formation) to become sufficiently electron-rich to react with the electrophilic diazonium salt.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with continuous stirring.

    • An intensely colored precipitate (the azo dye) should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation:

    • Collect the solid dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any unreacted salts.

    • Dry the product in a desiccator or a low-temperature oven. The dye can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) for purification.

Reactant Data (Example)Molar Mass ( g/mol )MolesEquivalents
4-Amino-1-(benzyloxy)-2-bromobenzene308.160.011.0
Sodium Nitrite69.000.01051.05
2-Naphthol144.170.011.0

Synthetic Pathway II: Disperse Dyes via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the bromo atom at the ortho position an excellent leaving group. This allows for the direct introduction of various nucleophiles, particularly amines, to create donor-acceptor (push-pull) systems that are characteristic of many disperse dyes used for coloring synthetic fibers.

Mechanism: SNAr on the Activated Ring

G Start 1-(Benzyloxy)-2-bromo- 4-nitrobenzene Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Slow, RDS Nuc + :Nu-H (Amine) Product Substituted Dye + HBr Intermediate->Product Fast

Caption: Generalized SNAr mechanism for dye synthesis.

Protocol 3: Synthesis of a 2-Alkylamino-Substituted Nitro Dye

Principle: This protocol describes the reaction of this compound with an amine, such as ethanolamine. The reaction is typically carried out in a polar aprotic solvent to facilitate the formation of the charged intermediate, and a non-nucleophilic base is often added to neutralize the HBr formed during the reaction, driving it to completion.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., Ethanolamine) (1.2 - 2.0 equiv)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized Water

Procedure:

  • To a solution of this compound (1.0 equiv) in DMF, add the amine nucleophile (e.g., ethanolamine, 1.5 equiv) and potassium carbonate (1.5 equiv). Causality: K₂CO₃ is an effective and inexpensive base to scavenge the HBr byproduct. DMF is an excellent solvent for SNAr reactions as it is polar and aprotic, stabilizing the charged Meisenheimer complex.

  • Heat the reaction mixture to 80-120°C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC. The product spot should be significantly more polar and often more colored than the starting material.

  • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water with stirring. The organic product should precipitate out.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid extensively with water to remove DMF and inorganic salts.

  • Dry the crude product. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Structure-Color Relationship: The color of the resulting dye is highly dependent on the nature of the amine nucleophile. Introducing stronger electron-donating groups generally leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax), resulting in deeper colors.

Nucleophile (R-NH₂)Expected ColorRationale
EthanolamineYellow-OrangeWeakly electron-donating alkylamino group.
AnilineOrange-RedMore electron-donating due to the phenyl group's resonance.
N-methylethanolamineYellow-OrangeSimilar to ethanolamine, slight electronic difference.

Conclusion

This compound stands out as a strategic precursor in modern dye chemistry. Its functional handles can be manipulated through distinct and reliable synthetic pathways. The reducible nitro group provides a gateway to the vast and colorful world of azo dyes, while the activated bromo substituent allows for the construction of valuable disperse dyes via SNAr reactions. The benzyloxy moiety not only influences the final properties of the dye but also offers the potential for further modification through deprotection to reveal a reactive phenolic group. The protocols and principles outlined in this guide serve as a robust foundation for researchers and developers aiming to innovate in the field of synthetic colorants.

References

  • Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available from: [Link]

  • Longdom Publishing. Azo Dyes: Preparation Via Environmentally Benign Way. Available from: [Link]

  • Thompson Rivers University. The Synthesis of Azo Dyes. Available from: [Link]

  • International Journal of Engineering Research & Technology. Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Available from: [Link]

  • Google Patents. US4981486A - Nitro benzene dye, the process for preparation thereof and its use in dyeing keratinous fibres.
  • Royal Society of Chemistry. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Available from: [Link]

  • ResearchGate. 1-Benzyloxy-4-nitrobenzene. Available from: [Link]

  • ResearchGate. Synthesis and Spectroscopic Characterization of Some Diazodibenzyloxy Pyrazolines from Some Diazodibenzyloxy Chalcones. Available from: [Link]

  • ResearchGate. Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Available from: [Link]

  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available from: [Link]

  • National Institutes of Health. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available from: [Link]

  • ResearchGate. Spectroscopic investigation of new benzanthrone luminescent dyes. Available from: [Link]

  • ACS Publications. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • Study.com. It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Available from: [Link]

  • University of Washington. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available from: [Link]

  • Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available from: [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of 1-(Benzyloxy)-2-bromo-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the large-scale synthesis of 1-(benzyloxy)-2-bromo-4-nitrobenzene and its derivatives. These compounds are crucial intermediates in medicinal chemistry and materials science, often serving as precursors for complex molecular scaffolds. The protocols herein are designed for scalability, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization strategies. This guide follows a two-part synthetic strategy: the initial synthesis of the key precursor, 2-bromo-4-nitrophenol, followed by its conversion to the target benzyl ether via the Williamson ether synthesis.

Introduction: The Strategic Importance of Benzylated Nitroaromatics

Substituted benzyl ethers, particularly those bearing nitro and bromo functionalities, are versatile building blocks in organic synthesis. The benzyloxy group serves as a robust protecting group for phenols, which can be cleaved under specific conditions. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the bromo-substituent is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds. This trifunctional pattern makes this compound a highly valuable intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[1]

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages. First, the commercially available 4-nitrophenol is regioselectively brominated to produce the necessary phenolic precursor. Second, this precursor undergoes a classic Williamson ether synthesis to yield the final product.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Etherification A 4-Nitrophenol B 2-Bromo-4-nitrophenol A->B  Bromination (Br₂, Acetic Acid) C This compound B->C Williamson Ether Synthesis (Benzyl Bromide, K₂CO₃, DMF)

Caption: Overall two-step synthetic workflow.

PART 1: Large-Scale Synthesis of 2-Bromo-4-nitrophenol

A. Mechanistic Rationale: Regioselective Bromination

The synthesis of the 2-bromo-4-nitrophenol precursor is achieved via electrophilic aromatic substitution. The starting material, 4-nitrophenol, possesses two directing groups: a strongly activating, ortho-, para-directing hydroxyl group (-OH) and a strongly deactivating, meta-directing nitro group (-NO₂). The activating -OH group governs the regioselectivity of the bromination, directing the incoming electrophile (Br⁺) to the positions ortho to it (C2 and C6). Since the para position is already occupied by the nitro group, bromination occurs exclusively at the ortho position.[2]

B. Experimental Protocol

This protocol is adapted for a large-scale laboratory setting.

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution, add 4-nitrophenol (1.00 kg, 7.19 mol).

  • Dissolution: Add glacial acetic acid (8.0 L) to the reactor. Stir the mixture at room temperature until all the 4-nitrophenol has dissolved.

  • Reagent Addition: In the dropping funnel, place liquid bromine (0.41 L, 1.28 kg, 8.00 mol). Add the bromine dropwise to the stirred solution over a period of 2-3 hours.

    • Causality Note: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of dibrominated byproducts. The temperature should be maintained below 40°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a large vessel containing 40 L of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration using a large Büchner funnel.

    • Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. This removes residual acetic acid and hydrobromic acid.

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or dichloromethane, to yield high-purity 2-bromo-4-nitrophenol.[2]

    • Dry the final product in a vacuum oven at 50-60°C to a constant weight.

C. Data Summary: Reagent Table
ReagentMolar Mass ( g/mol )Moles (mol)QuantityEquivalents
4-Nitrophenol139.117.191.00 kg1.0
Bromine159.818.001.28 kg (0.41 L)1.1
Glacial Acetic Acid60.05-8.0 LSolvent

Expected Yield: 85-95%. Melting Point: 111-115°C.

PART 2: Williamson Ether Synthesis of this compound

A. Mechanistic Rationale: SN2 Pathway

The Williamson ether synthesis is a classic and highly efficient method for forming ethers.[3][4] The reaction proceeds via an SN2 mechanism.

  • Deprotonation: A moderately strong base, potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 2-bromo-4-nitrophenol to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide.

  • Displacement: This nucleophilic attack results in the displacement of the bromide leaving group, forming the C-O ether bond.

The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the potassium cation but does not strongly solvate the phenoxide anion, thereby enhancing its nucleophilicity and promoting a faster reaction rate.[5]

G Phenol 2-Bromo-4-nitrophenoxide Product This compound Phenol->Product SN2 Attack (Step 2) BnBr Benzyl Bromide BnBr->Product Br⁻ displacement Base K₂CO₃ Phenol_H 2-Bromo-4-nitrophenol Phenol_H->Phenol Deprotonation (Step 1)

Caption: Mechanism of the Williamson Ether Synthesis.

B. Experimental Protocol
  • Reactor Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-bromo-4-nitrophenol (1.00 kg, 4.59 mol) and anhydrous potassium carbonate (0.76 kg, 5.50 mol).

  • Solvent Addition: Add anhydrous DMF (8.0 L) to the reactor. Stir the suspension vigorously.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (0.60 L, 0.86 kg, 5.05 mol) to the mixture at room temperature over 30-45 minutes.

    • Trustworthiness Note: Benzyl bromide is a potent lachrymator and is toxic. This addition must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.[6][7]

  • Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction's completion by TLC (disappearance of the starting phenol).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 40 L of cold water. An off-white to pale yellow solid will precipitate.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the crude solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

    • Further wash the filter cake with a small amount of cold ethanol or methanol to remove less polar impurities.

    • The product can be purified to high purity (>99%) by recrystallization from ethanol.[1][8]

    • Dry the purified this compound in a vacuum oven at 60°C.

C. Data Summary: Reagent Table
ReagentMolar Mass ( g/mol )Moles (mol)QuantityEquivalents
2-Bromo-4-nitrophenol218.014.591.00 kg1.0
Potassium Carbonate (anhydrous)138.215.500.76 kg1.2
Benzyl Bromide171.045.050.86 kg (0.60 L)1.1
Dimethylformamide (DMF)73.09-8.0 LSolvent

Expected Yield: >90%.

Safety and Handling: A Mandate for Diligence

The large-scale execution of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

  • Nitroaromatic Compounds: These compounds are toxic and should be handled with care to avoid inhalation and skin contact.[9]

  • Bromine: Is highly corrosive and toxic. It should be handled in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. An emergency shower and eyewash station must be readily accessible.

  • Benzyl Bromide: Is a strong lachrymator (induces tearing) and is corrosive and toxic. All manipulations must be conducted within a high-performance fume hood.[6][7][10] Wear appropriate gloves and eye protection.[6]

  • General Precautions:

    • Ensure adequate ventilation at all times.[11]

    • Use personal protective equipment, including safety goggles, gloves, and a lab coat.[12]

    • All chemical waste must be disposed of in accordance with local environmental regulations.

References

  • Ilangovan, A., et al. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, E63, o4087. [Link]

  • Organic Syntheses. Benzene, 1-bromo-3-nitro-. [Link]

  • PubChem. 1-(Benzyloxy)-4-bromo-2-nitrobenzene. [Link]

  • Google Patents. CN104086433A - O-bromonitrobenzene synthesis production process.
  • Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. [Link]

  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl bromide. [Link]

  • ACS Publications. Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. [Link]

  • Google Patents.
  • Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]

  • ResearchGate. New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]

  • Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]

  • NJ.gov. BENZYL BROMIDE HAZARD SUMMARY. [Link]

  • Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

  • ACG Publications. Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. [Link]

  • ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. [Link]

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  • Google Patents.
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Navigating the Synthesis Maze: A Guide to Protecting Group Strategies for 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the success of a campaign often hinges on the judicious selection and implementation of protecting groups. This is particularly true for highly functionalized aromatic building blocks like 1-(benzyloxy)-2-bromo-4-nitrobenzene, a molecule rich in synthetic handles but also fraught with potential reactivity conflicts. This guide provides an in-depth analysis of protecting group strategies tailored to this substrate, offering not just protocols, but the underlying chemical logic to empower researchers in their synthetic endeavors.

The Strategic Landscape: Understanding the Reactivity of this compound

The synthetic utility of this compound lies in its three distinct functional groups: the benzyl ether, the bromo substituent, and the nitro group. Each presents unique opportunities for elaboration, but also poses challenges in terms of compatibility with various reaction conditions. A successful synthetic strategy requires a thorough understanding of their individual and collective reactivity.

The benzyl (Bn) ether is a commonly employed protecting group for phenols due to its general stability across a wide range of conditions.[1] However, its removal often requires reductive or strongly acidic conditions, which can be incompatible with other sensitive functional groups.[2]

The bromo substituent is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Its reactivity in such transformations needs to be assessed in the context of the electron-withdrawing nitro group and the potentially coordinating benzyloxy group.[3]

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), making the bromo group a potential leaving group.[1][4] Furthermore, the nitro group itself can be reduced to an amine, a key transformation in the synthesis of many pharmaceuticals.

This intricate interplay of functional groups necessitates a careful and strategic approach to unmasking or modifying each site without affecting the others.

Core Synthetic Scenarios and Recommended Protocols

This section delves into common synthetic transformations involving this compound, providing detailed protocols and the rationale behind the chosen strategies.

Scenario 1: Elaboration at the Bromo Position via Cross-Coupling Reactions

A primary use of this substrate is to introduce new substituents at the C-Br bond. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose. The benzyl ether and nitro group are generally stable under these conditions.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the coupling of an arylboronic acid with the substrate.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Add the toluene/water solvent mixture and degas the solution by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand.

  • Degassing: Removes dissolved oxygen, which can deactivate the catalyst.

  • Base: Potassium carbonate is essential for the transmetalation step of the catalytic cycle.

  • Ligand: Triphenylphosphine is a common and effective ligand for Suzuki couplings, stabilizing the palladium center.

Scenario 2: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a frequent objective. The primary challenge here is to achieve this reduction without cleaving the benzyl ether. Standard catalytic hydrogenation with H₂/Pd-C is unsuitable as it will cleave the benzyl ether.[5] Therefore, an orthogonal reduction method is required.

Protocol 2: Selective Nitro Group Reduction using Tin(II) Chloride

This protocol offers a reliable method for the chemoselective reduction of the nitro group.[6]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents)

  • Ethanol

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by pouring it into a stirred solution of saturated NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product, 4-(benzyloxy)-3-bromoaniline, can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Tin(II) Chloride: A mild reducing agent that selectively reduces nitro groups in the presence of many other functional groups, including benzyl ethers.[6]

  • Ethanol: A common solvent for this type of reduction.

  • Sodium Bicarbonate Quench: Neutralizes the acidic reaction mixture and precipitates tin salts, facilitating their removal.

Scenario 3: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group activates the ortho and para positions to nucleophilic attack. In our substrate, the bromo atom is ortho to the nitro group, making it susceptible to displacement by strong nucleophiles.

Protocol 3: SNAr with a Generic Nucleophile

This protocol provides a general framework for an SNAr reaction.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, an amine; 1.5-2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture. The required temperature will vary depending on the nucleophile's reactivity (typically between 50-120 °C). Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: These solvents are effective at solvating the cation of the nucleophilic salt while leaving the nucleophile itself relatively unsolvated and therefore more reactive.

  • Inert Atmosphere: Prevents side reactions, particularly with air-sensitive nucleophiles.

Scenario 4: Deprotection of the Benzyl Ether

The final step in many synthetic sequences is the removal of the benzyl protecting group to reveal the free phenol. The choice of deprotection method will depend on the other functional groups present in the molecule.

Protocol 4a: Catalytic Hydrogenolysis (for substrates without a nitro group)

This is the most common and mildest method for benzyl ether cleavage, but it is only suitable if the nitro group has been reduced or replaced.

Materials:

  • Benzyloxy-substituted compound

  • Palladium on carbon (Pd/C, 10 wt. %, catalytic amount)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzyloxy-substituted compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours. Monitor by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate to obtain the deprotected phenol.

Causality Behind Experimental Choices:

  • Palladium on Carbon: A heterogeneous catalyst that is highly effective for hydrogenolysis of benzyl ethers.

  • Hydrogen Gas: The reducing agent that cleaves the C-O bond.

Protocol 4b: Oxidative Deprotection (orthogonal to reducible groups)

When catalytic hydrogenation is not an option due to the presence of a nitro group or other reducible functionalities, oxidative methods can be employed.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-2.0 equivalents)

  • Dichloromethane/Water (10:1 mixture)

  • Visible light source (e.g., a household compact fluorescent lamp)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and water.

  • Add DDQ (1.5-2.0 eq) to the solution.

  • Irradiate the reaction mixture with a visible light source at room temperature, stirring vigorously. Monitor the reaction by TLC. The reaction time can vary from a few hours to a day.

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • DDQ and Visible Light: This combination allows for the oxidative cleavage of benzyl ethers under mild conditions, offering an orthogonal strategy to reductive methods.[7] The electron-withdrawing groups on the aromatic ring of the substrate make the benzyl ether more resistant to oxidation, hence the need for photo-assistance.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Scenario 1: Cross-Coupling cluster_1 Scenario 2: Nitro Reduction cluster_2 Scenario 3: SNAr cluster_3 Scenario 4: Deprotection A This compound B Coupled Product A->B  Pd(OAc)2, PPh3, K2CO3, Arylboronic acid   C 4-(Benzyloxy)-3-bromoaniline A->C  SnCl2.2H2O, EtOH   D SNAr Product A->D  Nucleophile, DMF/DMSO   E 2-Bromo-4-nitrophenol A->E  DDQ, hv, CH2Cl2/H2O  

Caption: Synthetic transformations of this compound.

Data Summary

ScenarioReaction TypeKey ReagentsBenzyl Ether StatusNitro Group StatusBromo Group Status
1Suzuki-Miyaura CouplingPd(OAc)₂, PPh₃, K₂CO₃IntactIntactReacted
2Nitro ReductionSnCl₂·2H₂OIntactReduced to AmineIntact
3Nucleophilic Aromatic SubstitutionStrong NucleophileIntactIntactReacted
4aDeprotection (Reductive)H₂, Pd/CCleavedMust be absent or reducedIntact
4bDeprotection (Oxidative)DDQ, visible lightCleavedIntactIntact

Conclusion

The strategic functionalization of this compound is a testament to the power and elegance of modern synthetic chemistry. By understanding the nuanced reactivity of each functional group and applying the appropriate orthogonal protecting group and reaction strategies, researchers can unlock the full potential of this versatile building block. The protocols and insights provided herein serve as a robust foundation for the design and execution of complex synthetic routes in drug discovery and materials science.

References

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Org. Lett.2021 , 23 (3), 892–897. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe2021 . [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH. [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. NIH. [Link]

  • Alcohol Protecting Groups. University of Wisconsin-Madison. [Link]

  • Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para‐Methoxybenzyl (PMB) Ethers. ResearchGate. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Process for the reduction of nitro derivatives to amines.
  • synthesis & cleavage of benzyl ethers. YouTube. [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link]

  • Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. The Royal Society of Chemistry. [Link]

  • Chemistry of Benzene: Nucleophilic Aromatic Substitution. Philadelphia University. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]

  • This compound(CAS# 191602-86-5 ). angenechemical.com. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC - NIH. [Link]

  • Coupling of 2‐nitroanilines with benzyl alcohol. Reaction conditions:... ResearchGate. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations. ChemRxiv. [Link]

  • Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under... ResearchGate. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in Reactions of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(benzyloxy)-2-bromo-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to help you diagnose issues and improve reaction yields.

Section 1: Synthesis of the Starting Material

The quality of your starting material is paramount. Low yields or impurities in the synthesis of this compound will invariably impact downstream reactions. The most common route is the Williamson ether synthesis.

FAQ 1: My Williamson ether synthesis to prepare this compound from 2-bromo-4-nitrophenol and benzyl bromide has a low yield. What are the likely causes?

This is a classic SN2 reaction, and its success hinges on optimizing conditions to favor this pathway. Here are the primary factors to investigate:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide, which then acts as the nucleophile.[1] Standard bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the phenol, especially if trace water is present.

    • Causality: The acidity of phenols (pKa ≈ 10) requires a sufficiently strong base to ensure a high concentration of the reactive phenoxide nucleophile.

    • Solution: Use a stronger base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF. NaH irreversibly deprotonates the phenol, driving the reaction forward.[2]

  • Poor Solvent Choice: The solvent must be able to dissolve the phenoxide salt but should not participate in the reaction.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, THF) are ideal for SN2 reactions because they solvate the cation (e.g., Na⁺) but not the nucleophilic anion, leaving it "naked" and highly reactive. Protic solvents like ethanol can solvate the phenoxide, reducing its nucleophilicity.

    • Solution: Switch to anhydrous DMF or THF. Ensure your solvent is truly dry, as water will quench the strong base and protonate the phenoxide.

  • Reaction Temperature: While heating can increase reaction rates, excessively high temperatures can lead to decomposition or side reactions.

    • Solution: First, ensure complete deprotonation at 0°C to room temperature. Then, add the benzyl bromide and let the reaction proceed at room temperature or with gentle heating (e.g., 50-60°C). Monitor the reaction by TLC to determine the optimal reaction time.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). However, achieving high yields requires careful optimization.

FAQ 2: I'm observing low conversion in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. How can I improve the yield?

Low conversion in Suzuki couplings is a common issue that can almost always be traced back to one of three areas: the catalyst system, the reagents, or the reaction environment.[3]

Troubleshooting Workflow for Low Suzuki Coupling Yield

G start Low Yield Observed reagents Step 1: Verify Reagent Quality - Boronic Acid (check for decomposition) - Aryl Bromide (purity) - Solvent (anhydrous & degassed) start->reagents atmosphere Step 2: Ensure Inert Atmosphere - Thoroughly degas solvent - Purge vessel with Ar/N2 - Use Schlenk techniques reagents->atmosphere Reagents OK? catalyst Step 3: Optimize Catalyst System - Screen Ligands (e.g., SPhos, XPhos) - Screen Bases (e.g., K3PO4, Cs2CO3) - Check Pd source activity atmosphere->catalyst Atmosphere OK? temp Step 4: Adjust Reaction Conditions - Increase temperature incrementally - Monitor reaction kinetics via TLC/LC-MS catalyst->temp System OK? success High Yield Achieved temp->success Conditions OK? G start Need to Cleave Benzyl Ether (Nitro Group Present) q1 Are other functional groups sensitive to strong acid? start->q1 acid_cleavage Use Acidic Cleavage (e.g., HBr in AcOH, BBr3) Cleaves via SN1/SN2 pathway. q1->acid_cleavage No q2 Is the aromatic ring compatible with oxidation? q1->q2 Yes oxidative_cleavage Consider Oxidative Cleavage (e.g., DDQ, Nitroxyl radical systems) Often requires electron-rich systems. q2->oxidative_cleavage Yes reductive_cleavage Use Transfer Hydrogenolysis (e.g., HCOOH, Cyclohexadiene) May offer better selectivity over H2 gas. q2->reductive_cleavage No

Caption: A decision-making framework for selecting a benzyl ether deprotection method in the presence of a nitro group.

  • Option 1: Acidic Cleavage: Strong acids can cleave benzyl ethers. [4] * Mechanism: The ether oxygen is protonated, creating a good leaving group. The cleavage then proceeds via an SN1 or SN2 mechanism, depending on the substrate. F[5]or a benzylic ether, an SN1 pathway involving a stable benzylic carbocation is likely.

    • Recommended Protocol: Treat the substrate with a strong acid like HBr in acetic acid or a Lewis acid such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM). These conditions typically do not affect the nitro group.

    • Caveat: This method is only suitable for substrates that can tolerate harsh acidic conditions.

[6]* Option 2: Oxidative Cleavage: While most effective for electron-rich benzyl ethers (like p-methoxybenzyl, PMB), some modern methods can cleave simple benzyl ethers. [7] * Mechanism: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or specialized nitroxyl radical catalysts can oxidatively remove the benzyl group. [8][9] * Consideration: The electron-withdrawing nitro group on your substrate may disfavor this pathway. A trial reaction on a small scale is recommended.

  • Option 3: Transfer Hydrogenolysis: Instead of using hydrogen gas, a hydrogen donor molecule can sometimes provide greater selectivity.

    • Recommended Protocol: Use a palladium catalyst with a hydrogen donor like 1,4-cyclohexadiene, formic acid, or ammonium formate. These conditions are often milder and may allow for selective cleavage of the benzyl ether before significant reduction of the nitro group occurs.

[7]***

Section 4: Purification Strategies

FAQ 5: What is the best method to purify my final product after a cross-coupling reaction?

The choice between recrystallization and column chromatography depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography: This is the most versatile method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts.

    • Protocol: Use a silica gel stationary phase. The mobile phase (eluent) will depend on the polarity of your product. A good starting point is a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC to isolate the pure product.

[10]2. Recrystallization: If your product is a solid and you have identified a suitable solvent system, recrystallization is an excellent and scalable method for achieving high purity. [10] * Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are not (or vice versa). Allow the solution to cool slowly, inducing the formation of pure crystals. C[11]ollect the crystals by vacuum filtration and wash with a small amount of cold solvent.

[10]***

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.

  • Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography or recrystallization.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-nitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. Retrieved from [Link]

  • ResearchGate. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Sci-Hub. (n.d.). 1-Benzyloxy-4-nitrobenzene. Retrieved from [Link]

  • Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • ACS Publications. (2018). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • PubMed. (2023, August 16). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • University of Liverpool. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN104045564A - Production technology for synthesizing p-nitrobromobenzene.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with.... Retrieved from [Link]

  • WIPO Patentscope. (n.d.). An improved process for the preparation of para-nitrobenzyl bromide. Retrieved from [Link]

  • NIH. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from [Link]

  • NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(Benzyloxy)-2-bromo-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. By understanding the underlying chemistry and potential pitfalls, you can streamline your workflow, improve yield, and ensure the high purity required for downstream applications.

Core Principles of Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting 2-bromo-4-nitrophenol with benzyl bromide in the presence of a base.[1] While this is a robust reaction, the crude product is often contaminated with unreacted starting materials, byproducts, and other impurities. Effective purification is therefore critical. The choice of purification strategy—primarily recrystallization or column chromatography—depends on the impurity profile and the desired final purity.

Troubleshooting Common Impurities

This section addresses specific issues you might encounter during the purification of this compound, identifiable through routine analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Observed Issue (by TLC/HPLC/NMR) Potential Cause & Identity of Impurity Proposed Solution & Scientific Rationale
Spot/Peak corresponding to 2-bromo-4-nitrophenol (higher polarity than product) Incomplete reaction: Insufficient reaction time, temperature, or base.Purification: 1) Aqueous workup: Wash the organic layer with an aqueous solution of a weak base (e.g., 1M sodium carbonate) to extract the acidic phenol. The phenoxide formed is highly water-soluble. 2) Column chromatography: The polar phenol will have a lower Rf and elute much later than the desired ether.
Spot/Peak corresponding to benzyl bromide (lower polarity than product) Excess reagent used: A slight excess of benzyl bromide is common to drive the reaction to completion.Purification: 1) Evaporation: Benzyl bromide is relatively volatile and can often be removed under high vacuum. 2) Column chromatography: The less polar benzyl bromide will have a higher Rf and elute before the desired product.
Multiple product-like spots/peaks with slightly different polarities Isomeric byproducts (C-alkylation): Alkylation can sometimes occur on the aromatic ring (ortho or para to the hydroxyl group) instead of the oxygen, especially if the phenoxide is not fully formed or if there is steric hindrance.[2]Purification: Column chromatography: C-alkylated isomers will have different polarities from the desired O-alkylated product and can usually be separated by careful column chromatography. A less polar solvent system may be required to achieve good separation.
Low-polarity spot/peak, possibly streaking on TLC Elimination byproduct (Stilbene): If a strong, sterically hindered base is used, E2 elimination of HBr from benzyl bromide can occur, leading to stilbene.Purification: Column chromatography: Stilbene is non-polar and will elute very quickly from a silica gel column.
Aromatic proton signals in ¹H NMR without the characteristic benzylic CH₂ singlet Debenzylation: The benzyloxy group can be cleaved under certain conditions (e.g., strong acid, catalytic hydrogenation). This would regenerate 2-bromo-4-nitrophenol.Prevention & Purification: Ensure the reaction and workup conditions are not strongly acidic. If debenzylation has occurred, the resulting phenol can be removed by an aqueous base wash or column chromatography as described above.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil, but I expected a solid. What should I do?

A1: Oiling out is a common issue in recrystallization, often occurring when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high. For 1-(benzyloxy)-4-nitrobenzene, which is a solid at room temperature, oiling out suggests the presence of significant impurities that are depressing the melting point.

  • Troubleshooting:

    • Solvent Choice: Try a lower boiling point solvent for recrystallization. While a related compound, 1-benzyloxy-4-nitrobenzene, can be recrystallized from ethanol, you might consider a mixture of solvents like ethyl acetate/hexanes.[3]

    • Purification First: If oiling persists, it is best to first purify the crude material by column chromatography to remove the bulk of the impurities and then recrystallize the resulting solid.

Q2: I'm having trouble separating the product from an impurity with a very similar Rf on TLC. What can I do?

A2: When impurities have similar polarities to the desired product, standard purification methods need to be optimized.

  • Troubleshooting:

    • TLC Solvent Screen: Systematically screen different solvent systems for your TLC analysis. Try mixtures of varying polarity (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Sometimes, adding a small amount of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can improve separation.

    • Column Chromatography Optimization:

      • Gradient Elution: Use a shallow gradient of the more polar solvent during column chromatography. This can help to resolve closely eluting compounds.

      • Column Dimensions: Use a longer, narrower column for better separation.

      • Silica Gel: Ensure you are using a high-quality silica gel with a small particle size.

Q3: What is the best way to monitor the progress of the synthesis reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure:

    • Spot a TLC plate with three lanes: the starting phenol, the reaction mixture, and a "co-spot" of the starting material and the reaction mixture.

    • Elute the plate with a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes).

    • The reaction is complete when the spot corresponding to the starting phenol has disappeared from the reaction mixture lane. The appearance of a new, less polar spot corresponds to your product.

Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?

A4: Yes, it is crucial to handle these chemicals with care in a well-ventilated fume hood.

  • 2-Bromo-4-nitrophenol: This starting material is harmful if swallowed and can cause skin and eye irritation.

  • Benzyl bromide: This reagent is a lachrymator (causes tearing) and is corrosive. It should be handled with extreme care.

  • Nitroaromatic compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Recrystallization Protocol

Recrystallization is an effective technique for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Solvent Selection: Based on data for similar compounds, ethanol or a mixture of ethyl acetate and hexanes are good starting points.[3][4] To test, dissolve a small amount of your crude product in a minimal amount of hot solvent. If the product dissolves and then precipitates upon cooling, the solvent is suitable.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Flash Column Chromatography Protocol

Flash column chromatography is a rapid and effective method for separating compounds with different polarities.[5]

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4. A common starting point for compounds of this polarity is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product start Crude Product from Williamson Ether Synthesis tlc_hplc TLC / HPLC Analysis start->tlc_hplc Assess Impurity Profile recrystallization Recrystallization tlc_hplc->recrystallization If relatively pure with minor impurities column_chrom Column Chromatography tlc_hplc->column_chrom If complex mixture or oily pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product final_analysis Purity Check (TLC, HPLC, NMR, MP) pure_product->final_analysis Confirm Purity

Caption: A typical workflow for the purification of this compound.

References

  • Ilangovan, A., Kumar, R. G., Liang, H., Balasubramani, K., & Muthiah, P. T. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4087. [Link]

  • Ilangovan, A., et al. (2007)
  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from a resource on the synthesis and purification of a structurally similar compound.
  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Application Note and Protocols for the Analysis of 1-Bromo-3-butoxy-5-nitrobenzene by HPLC and LC-MS.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Bhusal, R. D., et al. (2017). Review on: Flash Column Chromatography. Indo American Journal of Pharmaceutical Research, 7(01).

Sources

Technical Support Center: Workup & Troubleshooting for Reactions with 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-(benzyloxy)-2-bromo-4-nitrobenzene in their synthetic workflows. This guide is designed to provide practical, field-tested advice for the critical workup and purification stages of your reactions. As chemists, we understand that a successful reaction is only half the battle; isolating the desired product in high purity is paramount. This document moves beyond simple protocols to explain the chemical principles behind each step, enabling you to troubleshoot effectively and adapt procedures to your specific needs.

Understanding the Substrate: A Chemist's Perspective

This compound is a multifunctional building block. Its reactivity is governed by three key features, each presenting unique opportunities and challenges during workup:

  • The Aryl Bromide: This is your primary reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While robust, it is susceptible to debromination , a common side reaction.

  • The Benzyl Ether: A standard protecting group for the phenolic oxygen. It is generally stable to neutral and basic conditions but can be labile under strongly acidic conditions or reductive cleavage (hydrogenolysis).[1][2] Unintentional cleavage is a frequent source of impurities.

  • The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring. Its presence increases the polarity of the molecule and can sometimes complicate purification by silica gel chromatography. It is also reducible to an amine functionality.

This guide will address the most common challenges encountered when working up reactions involving this substrate, focusing on palladium-catalyzed cross-couplings as the most frequent application.

General Workup Procedure for Cross-Coupling Reactions

This protocol provides a solid foundation for most Suzuki-Miyaura or Buchwald-Hartwig reactions. The causality behind each step is explained to empower you to make informed modifications.

Visual Workflow: General Workup

G cluster_reaction Reaction Phase cluster_workup Aqueous Workup Phase cluster_isolation Isolation & Purification Reaction Reaction Mixture (Product, Catalyst, Base, Unreacted Starting Materials) Quench 1. Quench (e.g., add H₂O or sat. NH₄Cl) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., EtOAc, DCM) Quench->Extract Wash_Base 3. Basic Wash (Optional) (e.g., sat. NaHCO₃) Removes acidic impurities Extract->Wash_Base Wash_Acid 4. Acidic Wash (Optional) (e.g., 1M HCl) Removes basic impurities Wash_Base->Wash_Acid Wash_Brine 5. Brine Wash (sat. NaCl) Removes bulk water Wash_Acid->Wash_Brine Dry 6. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Wash_Brine->Dry Filter_Conc 7. Filter & Concentrate (Rotary Evaporation) Dry->Filter_Conc Purify 8. Purification (Column Chromatography, Recrystallization) Filter_Conc->Purify Final_Product Pure Product Purify->Final_Product

Caption: A standard workflow for reaction workup and purification.

Step-by-Step Protocol
  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature. Carefully quench the reaction by pouring it into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Rationale: This step neutralizes any highly reactive species and begins the process of separating water-soluble components from your organic-soluble product.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers. Rationale: The product is significantly more soluble in the organic phase. Multiple extractions ensure maximum recovery.

  • Aqueous Washes (Customize as needed):

    • Water Wash: Wash the combined organic layers with water to remove bulk water-soluble impurities like inorganic salts.

    • Acid/Base Wash (Optional): If your reaction used a basic catalyst or coupling partner (like an amine), a wash with dilute acid (e.g., 1M HCl) can help remove it. Conversely, a wash with saturated sodium bicarbonate (NaHCO₃) can remove acidic impurities. Caution: Avoid prolonged contact with strong acids to prevent benzyl ether cleavage.[1]

    • Brine Wash: A final wash with saturated aqueous NaCl (brine) removes the majority of dissolved water from the organic layer, reducing the load on your drying agent.[3]

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent. Rationale: Removing all traces of water is crucial before solvent evaporation to prevent product hydrolysis or the formation of hydrates.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography or recrystallization.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the workup and purification stages.

Q1: My final product is contaminated with a black or grey solid that won't filter out easily. What is it and how do I remove it?

Answer: This is almost certainly residual palladium catalyst that has crashed out of solution as "palladium black." It can be colloidal and pass through standard filter paper.

Root Cause Analysis:

  • Catalyst Aggregation: Insufficiently soluble ligands or reaction conditions can cause the active catalyst to aggregate and precipitate.

  • Incomplete Transfer: Fine palladium particles often adhere strongly to glassware.

Solutions:

SolutionProtocolRationale & Expertise
Filtration through Celite® After the reaction is complete but before concentration, dilute the mixture with your extraction solvent and filter it through a 1-2 inch plug of Celite® in a Büchner or fritted funnel. Wash the plug thoroughly with fresh solvent.Celite® is a diatomaceous earth filter aid with a porous structure that effectively traps fine particulates like palladium black. This is the most common and effective first-line approach.
Activated Carbon Treatment Dissolve the crude product in a suitable solvent (e.g., DCM, EtOAc), add a small amount (spatula tip) of activated carbon, stir for 15-30 minutes at room temperature, and then filter through Celite®.Activated carbon has a high surface area that adsorbs residual palladium species. Use sparingly, as it can also adsorb your product, leading to yield loss.
Thiol-Based Scavengers For particularly stubborn cases, specialized thiol-functionalized silica gels can be used either by stirring with the crude product solution or by using it as a layer in your chromatography column.Palladium has a high affinity for sulfur. These scavengers form strong bonds with residual palladium, effectively removing it from the solution.
Q2: My mass spec analysis shows a significant impurity with a mass corresponding to the loss of the benzyl group (debenzylation). Why did this happen?

Answer: You are observing the formation of 2-bromo-4-nitrophenol . This indicates that the benzyl ether protecting group has been cleaved.

Root Cause Analysis & Prevention:

G cluster_pathways Potential Reaction Pathways SM Starting Material This compound Product Desired Product SM->Product Desired Reaction (e.g., Suzuki) Debenzylation Side Product (2-Bromo-4-nitrophenol) SM->Debenzylation Cause: Strong Acid / H₂ (Debenzylation) Debromination Side Product (1-(Benzyloxy)-4-nitrobenzene) SM->Debromination Cause: Reductive Conditions (Debromination)

Caption: Common side reactions observed with the substrate.

  • Acid-Catalyzed Cleavage: The most likely culprit is an overly aggressive acidic wash during workup. Benzyl ethers are susceptible to cleavage by strong acids.[1]

    • Solution: If an acidic wash is necessary, use a milder acid (e.g., saturated NH₄Cl, 0.1M HCl) and minimize contact time. Check the pH of your aqueous layer to ensure it's not excessively low. Where possible, avoid acidic washes altogether if your product and impurities can be separated by other means.

  • Reductive Cleavage (Hydrogenolysis): If your reaction conditions involved a source of hydrogen (e.g., certain additives, or a side reaction generating H₂), in the presence of the palladium catalyst, hydrogenolysis can occur.[2]

    • Solution: This is a reaction-phase issue, not a workup problem. Scrutinize your reaction protocol for any potential sources of H₂. Ensure your reaction is run under an inert atmosphere (N₂ or Argon).

Q3: I have an impurity that corresponds to the loss of bromine (debromination). How can I prevent this?

Answer: You are observing the formation of 1-(benzyloxy)-4-nitrobenzene . Debromination is a known side reaction in palladium-catalyzed couplings.

Root Cause Analysis & Prevention:

  • Protodebromination: This can occur when the organopalladium intermediate reacts with a proton source (like water or alcohol) instead of the desired coupling partner.

  • Reductive Debromination: Certain phosphine ligands or additives can act as reducing agents, leading to the reductive cleavage of the C-Br bond.

Solutions (Reaction Phase Optimization):

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under a strict inert atmosphere to minimize water.

  • Optimize Base and Ligand: Some bases and ligands are more prone to causing debromination. A screen of different conditions may be necessary. For Suzuki couplings, sometimes switching from an aqueous base (like Na₂CO₃ in water) to an anhydrous base (like K₃PO₄ or CsF) can mitigate the issue.[4]

  • Control Reaction Time and Temperature: Over-running the reaction or using excessive heat can increase the likelihood of side reactions. Monitor the reaction closely and stop it once the starting material is consumed.

Q4: My product is streaking badly during silica gel chromatography, leading to poor separation.

Answer: The nitro group makes your compound quite polar and capable of strong interactions with the acidic silica gel surface, which can cause tailing or streaking.

Solutions:

  • Modify the Eluent:

    • For Neutral or Acidic Products: Add 0.5-1% acetic acid to your eluent system (e.g., ethyl acetate/hexanes). The acid protonates basic sites on the silica and can improve peak shape by reducing strong ionic interactions.

    • For Basic Products: If your final product contains a basic nitrogen (e.g., from a Buchwald-Hartwig reaction), add 0.5-1% triethylamine (Et₃N) to your eluent. This will saturate the acidic sites on the silica, preventing your basic product from sticking.

  • Use a Different Stationary Phase: If modifying the eluent doesn't work, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18 for reverse-phase chromatography).

  • Recrystallization: If your product is a solid, recrystallization is often a superior method for purification, avoiding chromatography issues entirely. Experiment with solvent systems like ethyl acetate/hexanes, dichloromethane/heptane, or ethanol.[5]

References
  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Ilangovan, A., Kumar, R. G., Liang, H., Balasubramani, K., & Muthiah, P. T. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4087.
  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Benzyloxy)-4-bromo-2-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • Moodie, R. B., Schofield, K., & Weston, J. B. (1976). The kinetics of nitration of anilides and aromatic ethers in concentrated sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1096.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Fukase, K., et al. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Synlett, 2010(1), 102-106.
  • Stevens, E. (2018). benzyl ether cleavage. YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
  • Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... Retrieved from [Link]

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
  • Chegg.com. (2023). Solved 1-Bromo-4-nitrobenzene reacted in Pd catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 1-(Benzyloxy)-2-bromo-4-nitrobenzene: A Comparative Analysis Centered on ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural elucidation of 1-(benzyloxy)-2-bromo-4-nitrobenzene, a substituted nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. We will focus on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, presenting a detailed interpretation of its expected spectrum. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques, supported by experimental rationale and data-driven insights.

The Imperative of Structural Verification

The biological activity and chemical reactivity of a molecule are intrinsically linked to its precise three-dimensional structure. In the context of drug development, even minor ambiguities in molecular structure can lead to significant deviations in efficacy, toxicity, and overall therapeutic potential. Therefore, the robust and unequivocal confirmation of a compound's structure, such as that of this compound, is not merely a procedural step but a critical determinant of research and development success.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and powerful tool for the structural analysis of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it indispensable for confirming molecular structures.

Predicting the ¹H NMR Spectrum of this compound

A thorough understanding of substituent effects on the aromatic ring is crucial for predicting the ¹H NMR spectrum. In this compound, we have three key substituents influencing the chemical shifts of the aromatic protons: the benzyloxy group (-OCH₂Ph), the bromine atom (-Br), and the nitro group (-NO₂).

  • The Benzyloxy Group (-OCH₂Ph): The oxygen atom is an electron-donating group through resonance, which tends to shield the ortho and para protons, shifting their signals upfield (to lower ppm values).

  • The Bromine Atom (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directing in electrophilic aromatic substitution. In NMR, their effect on proton chemical shifts is a combination of inductive deshielding and resonance shielding.

  • The Nitro Group (-NO₂): This is a strong electron-withdrawing group, both through induction and resonance. It significantly deshields the ortho and para protons, causing their signals to appear downfield (at higher ppm values).[2]

Based on these principles and data from analogous compounds, we can predict the following spectral features for this compound:

Aromatic Protons (C₆H₃ ring):

  • H-3: This proton is ortho to both the bromine and the nitro group. The strong deshielding effect of the nitro group will dominate, placing this proton at the most downfield position in the aromatic region. It will appear as a doublet, split by the meta-coupling to H-5.

  • H-5: This proton is meta to the bromine and ortho to the nitro group. It will also be significantly deshielded by the nitro group, but likely to a lesser extent than H-3. It will appear as a doublet of doublets, split by ortho-coupling to H-6 and meta-coupling to H-3.

  • H-6: This proton is para to the bromine and meta to the nitro group. The benzyloxy group will have a shielding effect. It will appear as a doublet due to ortho-coupling with H-5.

Benzyloxy Group Protons:

  • Methylene Protons (-OCH₂-): These two protons are diastereotopic due to the chiral center created by the substituted aromatic ring. They will likely appear as a singlet or a closely spaced doublet in the range of 5.0-5.5 ppm.

  • Phenyl Protons (-C₆H₅): The five protons of the benzyl group will appear as a multiplet in the typical aromatic region, likely between 7.2 and 7.5 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
H-3~ 8.2 - 8.5d1H
H-5~ 7.8 - 8.1dd1H
H-6~ 7.0 - 7.3d1H
-OCH₂-~ 5.1 - 5.3s2H
-C₆H₅~ 7.3 - 7.5m5H

Experimental Protocol for ¹H NMR Analysis

A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for ¹H NMR Analysis

Caption: A validated workflow for acquiring and interpreting ¹H NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter, which can degrade spectral resolution.[4]

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, pulse width, and relaxation delay to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons for each signal.[2]

  • Spectral Interpretation:

    • Assign the chemical shifts of all signals relative to the internal standard.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

    • Compare the observed spectrum with the predicted spectrum for structural confirmation.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often benefits from complementary analytical techniques.

Technique Information Provided Advantages for this Molecule Limitations for this Molecule
¹H NMR Proton environment, connectivity, and relative abundance.Provides unambiguous information on the substitution pattern of the aromatic ring and confirms the presence of the benzyloxy group.Relatively low sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula (C₁₃H₁₀BrNO₃) and can provide structural information through fragmentation analysis.[4]Does not provide information on the substitution pattern of the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Confirms the presence of the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹), the ether linkage, and the aromatic rings.Provides limited information on the overall molecular structure and connectivity.

Logical Workflow for Multi-technique Structural Confirmation

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Confirmation A Synthesized Compound This compound B ¹H NMR Spectroscopy A->B C Mass Spectrometry (MS) A->C D FTIR Spectroscopy A->D E Proton Environment & Connectivity B->E F Molecular Weight & Formula C->F G Functional Groups D->G H Structural Confirmation E->H F->H G->H

Caption: A comprehensive workflow for structural confirmation using multiple analytical techniques.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural confirmation of this compound is most reliably achieved through a multi-faceted analytical approach centered around ¹H NMR spectroscopy. The detailed insights into proton environments and connectivity provided by ¹H NMR, when corroborated with molecular weight data from mass spectrometry and functional group information from FTIR, create a self-validating system that leaves little room for ambiguity. This integrated strategy ensures the scientific integrity of the data and provides the authoritative grounding necessary for advancing research and development in the chemical and pharmaceutical sciences.

References

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2007). 1-(Benzyloxy)-4-nitrobenzene. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • IRJET. (2018). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

  • ATB-MD. (n.d.). 4-bromonitrobenzene. Retrieved from [Link]

  • ResearchGate. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • PubMed. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • IntechOpen. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Retrieved from [Link]

  • Chegg. (2018). Solved Br NO2 0 (ppm) H NMR spectrum of. Retrieved from [Link]

  • MDPI. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Substituent effects on geminal proton–proton coupling constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Comparing Catalytic Systems for 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is fundamental to the synthesis of biaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substrate, 1-(benzyloxy)-2-bromo-4-nitrobenzene, presents a unique set of challenges that necessitates a careful and informed selection of the catalytic system.

This molecule incorporates two key features that can impede the reaction:

  • Steric Hindrance: The bulky benzyloxy group at the ortho position to the bromine atom can sterically encumber the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.

  • Electronic Effects: The presence of a strong electron-withdrawing nitro group alters the electronic properties of the aromatic ring. While such groups can activate aryl halides towards oxidative addition, they also make the resulting organopalladium intermediate more electron-deficient, potentially affecting subsequent steps in the catalytic cycle.[2]

This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura coupling of this challenging substrate. We will delve into the causality behind experimental choices, present comparative data from related systems, and provide detailed protocols to empower researchers in drug discovery and development to achieve optimal outcomes.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) pdii Ar¹-Pd(II)L₂(Br) (Oxidative Adduct) pd0->pdii Oxidative Addition pdiib Ar¹-Pd(II)L₂(OR) (Post-Transmetalation) pdiib->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) pdiib->product pdii->pdiib Transmetalation aryl_halide Ar¹-Br (this compound) aryl_halide->pdii boronic_acid Ar²-B(OH)₂ + Base boronic_acid->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The success of coupling this compound hinges on the synergistic interplay of the palladium source, ligand, base, and solvent. Due to the specific challenges of this substrate, systems employing bulky, electron-rich phosphine ligands are often required to overcome steric hindrance and facilitate efficient catalysis.[6] The following table compares several catalytic systems, drawing on data from reactions with structurally similar electron-deficient and/or sterically hindered aryl bromides.

Catalyst System (Pd Source / Ligand)BaseSolvent SystemTemp (°C)Time (h)Yield (%)Key Insights & RationaleReference
System 1: Classic Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-10012-24ModeratePd(PPh₃)₄ is a reliable, air-stable precatalyst but may struggle with sterically hindered substrates. PPh₃ is a less electron-rich ligand, potentially leading to slower oxidative addition.[1][1][7]
System 2: Buchwald Ligand Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-1102-12High-ExcellentSPhos is a bulky, electron-rich biaryl phosphine ligand designed to accelerate oxidative addition and reductive elimination, making it ideal for challenging substrates.[8] Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst.[7][8]
System 3: "Ligand-Free" PdCl₂NaOHEtOH/H₂ORoom Temp - 501-4VariableThis system relies on the in-situ formation of catalytically active Pd nanoparticles. While simple and mild, its effectiveness can be highly substrate-dependent and may not be robust for sterically demanding couplings.[9][9]
System 4: Heterogeneous Pd on NiFe₂O₄K₂CO₃H₂O60-1002-4HighMagnetic nanoparticle-supported catalysts offer excellent recyclability and ease of separation. Performance depends heavily on the nature of the support and linker.[10][11][10][11]
System 5: Alternative Base Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O505HighPd₂(dba)₃ is a common Pd(0) source. The combination with XPhos (another bulky ligand) and a more soluble, stronger base like Cs₂CO₃ can enhance reaction rates at lower temperatures.[12][12]

Dissecting the Components: A Deeper Dive

Palladium Precatalysts

The choice of palladium precatalyst is often a matter of convenience and stability.

  • Pd(PPh₃)₄: A Pd(0) complex that is often used directly. It is relatively stable to air but requires the dissociation of ligands to enter the catalytic cycle.

  • Pd(OAc)₂ and PdCl₂: These are Pd(II) sources that must be reduced in situ to the active Pd(0) species. This reduction is often accomplished by a phosphine ligand or the solvent.

  • Pd₂(dba)₃: A stable Pd(0) source that is widely used in combination with various phosphine ligands.

The Ligand: The Key to Success

For a substrate like this compound, the ligand is arguably the most critical component.

  • Triphenylphosphine (PPh₃): A standard, robust ligand. However, its moderate steric bulk and electron-donating ability may not be sufficient to promote efficient reaction with this challenging substrate.

  • Buchwald Biaryl Phosphines (e.g., SPhos, XPhos): These ligands feature bulky, sterically demanding frameworks and are highly electron-rich.[8] This combination is crucial for stabilizing the monoligated Pd(0) species believed to be the active catalyst and for promoting the difficult oxidative addition step with hindered aryl halides.[3] Their use often leads to significantly higher reaction rates and yields.[8]

The Base and Solvent

The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[13]

  • Bases: K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃ or Na₂CO₃ for challenging couplings due to their higher basicity and better solubility in organic solvents.

  • Solvents: Aprotic solvents mixed with water (e.g., Dioxane/H₂O, Toluene/H₂O) are common. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two distinct and representative catalytic systems.

Protocol 1: Modern Approach using a Buchwald Ligand (High-Performance)

This protocol is designed for high efficiency with challenging substrates.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)

  • 1,4-Dioxane and Deionized Water (e.g., 4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Classic Approach with Pd(PPh₃)₄ (Baseline Comparison)

This protocol uses a traditional, well-established catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv)

  • Toluene, Ethanol, and Deionized Water (e.g., 4:1:1 v/v/v), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add the degassed Toluene/Ethanol/Water solvent mixture via syringe.

  • Heating: Heat the mixture to reflux (around 85-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress (typically 12-24 hours).

  • Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of a sterically hindered and electronically modified substrate such as this compound, the choice of catalytic system is critical for achieving high yields and reasonable reaction times.

  • Recommendation: For robust and high-yielding synthesis, a system based on a modern biaryl phosphine ligand is strongly recommended. The combination of Pd(OAc)₂ with SPhos and K₃PO₄ in a Dioxane/Water system (Protocol 1) represents a state-of-the-art choice that is well-equipped to handle the steric and electronic challenges of the substrate.

  • Alternative: While a classic catalyst like Pd(PPh₃)₄ may provide the desired product, it is likely to require longer reaction times and may result in lower yields. It serves as a useful baseline but is often outperformed by more advanced systems for difficult couplings.

By understanding the mechanistic roles of each component and leveraging rationally designed catalysts, researchers can confidently and efficiently synthesize the complex biaryl structures required for advancing pharmaceutical and materials science.

References

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under.... Retrieved January 25, 2026, from [Link]

  • Schmidt, A. F., & Kurokhtina, A. A. (2010). Suzuki Reaction with Aryl Bromides at Room Temperature in the Presence of a Simple “Ligand-Free” Catalytic System. Russian Journal of Applied Chemistry, 83(7), 1248–1253.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 25, 2026, from [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved January 25, 2026, from [Link]

  • MDPI. (2020, September 17). The Suzuki–Miyaura Reaction of BPin-substituted F-BODIPYs with Aryl Halides. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved January 25, 2026, from [Link]

  • The Suzuki Reaction. (2014, February 6). The Suzuki Reaction. Available at: [Link]

  • ACS Publications. (2024, January 13). Green-Light-Induced Cyclopropanation of Alkenes via Cooperative NHN/Ligated Boryl Radical Activation of Dichloromethane. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved January 25, 2026, from [Link]

Sources

A Comparative Analysis of Halogen Reactivity in Di-halogenated Nitrobenzenes for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, di-halogenated nitrobenzenes are pivotal building blocks. Their utility stems from the ability to undergo selective nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential introduction of various functionalities. The inherent reactivity of the halogens on the nitro-activated aromatic ring is a subject of critical importance for chemists designing synthetic routes. This guide provides an in-depth comparative study of halogen reactivity in these substrates, supported by experimental data and established mechanistic principles, to empower researchers in making informed decisions for their synthetic endeavors.

The Underlying Principles of Halogen Reactivity in SNAr Reactions

Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups, such as a nitro group (-NO2), dramatically alters the electronic landscape of the benzene ring. This creates a significant electron deficiency, particularly at the ortho and para positions relative to the nitro group, rendering the ring susceptible to nucleophilic aromatic substitution.[1][2]

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is crucial to the reaction rate. The nitro group plays a key role in delocalizing the negative charge, which is most effective when the nitro group is positioned ortho or para to the site of attack.[3]

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion.

A common misconception, based on carbon-halogen bond strengths, is that iodine would be the best leaving group. However, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[4] Therefore, the reactivity of the halogen is primarily dictated by its ability to activate the carbon atom towards attack through its inductive electron-withdrawing effect. This leads to a counterintuitive trend in leaving group ability.

Comparative Reactivity of Halogens: A Quantitative Look

The reactivity of halogens as leaving groups in SNAr reactions of nitroaromatic compounds follows the general trend: F > Cl ≈ Br > I .[4] This order is a direct consequence of the electronegativity of the halogens. Fluorine, being the most electronegative halogen, exerts the strongest inductive pull on the electrons of the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.

To illustrate this, let's consider the relative reaction rates for the substitution of a halogen in a representative di-halogenated nitrobenzene system.

Di-halogenated Nitrobenzene IsomerHalogen Leaving GroupRelative Reaction Rate (approx.)
2,4-DinitrohalobenzeneF3300
Cl1
Br0.8
I0.4

Table 1: Approximate relative reaction rates for the reaction of 2,4-dinitrohalobenzenes with a common nucleophile (e.g., piperidine) in a polar aprotic solvent. These values are illustrative and can vary with specific reaction conditions.

As the data in Table 1 indicates, the fluoro-substituted compound is significantly more reactive than its chloro, bromo, and iodo counterparts. This pronounced "element effect" is a cornerstone of designing sequential substitution reactions on poly-halogenated nitroaromatic systems.[5]

The Influence of Halogen Position: Ortho vs. Para Reactivity

In di-halogenated nitrobenzenes, the position of the halogens relative to the nitro group and to each other introduces another layer of complexity and opportunity for selective synthesis. The general principle is that a halogen positioned ortho or para to the nitro group will be significantly more activated towards SNAr than one in the meta position.[2][6]

Consider 2,4-dichloronitrobenzene as an example. Both chlorine atoms are activated by the nitro group. However, the chlorine at the 4-position (para) is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position (ortho). This is primarily due to steric hindrance from the adjacent nitro group, which can impede the approach of the nucleophile to the ortho position.

For instance, in the reaction of 2,4-dichloronitrobenzene with an amine, the initial substitution will predominantly occur at the 4-position. This selectivity allows for a stepwise functionalization of the molecule.

Experimental Protocol for Comparing Halogen Reactivity

To quantitatively assess the comparative reactivity of different halogens in a di-halogenated nitrobenzene, a competitive reaction experiment can be designed.

Objective: To determine the relative reactivity of chlorine and fluorine in a model di-halogenated nitrobenzene system.
Materials:
  • 2-Chloro-4-fluoronitrobenzene

  • Morpholine (nucleophile)

  • Potassium Carbonate (base)

  • Dimethylformamide (DMF, solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:
  • To a solution of 2-chloro-4-fluoronitrobenzene (1 mmol) and an internal standard in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Add morpholine (0.5 mmol) to the reaction mixture. The use of a substoichiometric amount of the nucleophile ensures that the reaction does not go to completion and allows for a kinetic comparison.

  • Maintain the reaction mixture at a constant temperature (e.g., 50 °C) and stir vigorously.

  • Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench each aliquot with dilute hydrochloric acid and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC-MS to determine the relative concentrations of the starting material and the two possible monosubstitution products (2-chloro-4-morpholinonitrobenzene and 4-fluoro-2-morpholinonitrobenzene).

  • Plot the formation of each product over time to determine the initial reaction rates and thus the relative reactivity of the two halogens.

Expected Outcome:

The results are expected to show a significantly faster formation of 2-chloro-4-morpholinonitrobenzene, indicating that the fluorine at the 4-position is the more reactive leaving group.

Visualizing the SNAr Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and the experimental workflow for the comparative reactivity study.

SNAr_Mechanism A Di-halogenated Nitrobenzene C Meisenheimer Complex (Resonance Stabilized) A->C Attack on C-X B Nucleophile (Nu-) B->C D Substituted Product C->D Loss of Leaving Group E Halide Ion (X-) C->E Experimental_Workflow A 1. Reaction Setup (Substrate, Nucleophile, Base, Solvent) B 2. Timed Aliquot Sampling A->B C 3. Quenching and Extraction B->C D 4. GC-MS Analysis C->D E 5. Data Interpretation (Relative Rate Determination) D->E

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 1-(Benzyloxy)-2-bromo-4-nitrobenzene

As researchers and scientists, our primary focus is on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. The handling of specialized chemical reagents like this compound demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, ensuring that your safety protocols are as robust as your research.

A Proactive Hazard Analysis: Understanding the Molecule

To select the appropriate PPE, we must first understand the inherent hazards of this compound. While a comprehensive toxicological profile for this specific compound may be limited, we can infer its potential risks by examining its constituent functional groups: a nitroaromatic system and a halogenated (bromo) group.

  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity. Nitrobenzene, a related compound, can cause a serious blood condition called methemoglobinemia, which impairs the ability of red blood cells to carry oxygen.[1][2] Symptoms of exposure can include bluish discoloration of the skin, headache, dizziness, and nausea.[1][2] These compounds can be harmful if inhaled, absorbed through the skin, or ingested.[3]

  • Halogenated Aromatic Compounds: Bromo-aromatics are often associated with skin and eye irritation.[3][4][5]

Therefore, our safety strategy must prioritize preventing exposure through all primary routes: dermal contact, ocular contact, and inhalation.[4]

The Core PPE Ensemble: Your First Line of Defense

Based on the hazard analysis, a multi-layered PPE approach is mandatory. The following equipment provides the minimum level of protection for handling this compound in a laboratory setting.

Protection Area Required PPE Specification & Rationale
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for providing a barrier against incidental contact and splashes. Always inspect gloves for tears or punctures before use. For prolonged handling, consult a glove manufacturer's compatibility chart.
Eyes & Face Safety Goggles / Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are essential to protect against splashes.[3][6] A face shield worn over safety glasses is required when there is a significant risk of splashing or a highly exothermic reaction.[6]
Body Laboratory CoatA flame-resistant (FR) lab coat should be worn, particularly as many laboratory procedures involve flammable solvents.[7] It must be fully buttoned to cover personal clothing and skin.[6]
Respiratory Engineering ControlsPrimary respiratory protection is achieved through an engineering control : all handling of this compound solid or its solutions must be performed inside a certified chemical fume hood .[4] This prevents the inhalation of dusts or vapors.[8]
Feet Closed-Toe ShoesSturdy, closed-toe shoes that cover the entire foot are required to protect from spills.

The Complete Lifecycle: An Operational & Disposal Workflow

Effective safety management extends from the moment a chemical enters the lab to its final disposal. This workflow ensures safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase a Review SDS & SOP b Assemble All Materials a->b c Don Full PPE b->c d Verify Fume Hood Operation c->d e Weigh/Transfer Compound Inside Fume Hood d->e f Perform Experiment e->f g Securely Cap All Containers f->g h Segregate Halogenated Organic Waste g->h i Clean Work Area h->i j Doff PPE Correctly i->j k Wash Hands Thoroughly j->k

Caption: A logical workflow for the safe handling and disposal of this compound.

Procedural Guidance: Donning, Doffing, and Emergencies

The integrity of your PPE barrier depends on its correct use.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat, ensuring all buttons are fastened.

  • Eye/Face Protection: Secure your chemical splash goggles. If required, place a face shield over the goggles.

  • Gloves: Wash and dry hands. Select the correct size nitrile gloves and pull them on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence to Prevent Contamination:

  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back by handling the strap or earpieces.

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[9][10]

Emergency Response Plan

In the event of an exposure or spill, a swift and correct response is critical.

Scenario Immediate Action Protocol
Skin Contact Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.[1][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][5]
Inhalation Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor.[1][3]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3][5]
Small Spill Alert others. Wearing full PPE, use dry cleanup procedures to avoid generating dust.[8][9] Collect material with an inert absorbent (e.g., vermiculite) into a sealed, labeled container for hazardous waste disposal.[9]
Large Spill Evacuate the area immediately. Alert your institution's emergency response team.[8][9]

Disposal Plan: End-of-Life Responsibility

All materials contaminated with this compound, including gloves, weigh boats, and spill cleanup debris, must be treated as hazardous waste.

  • Segregation: This compound is a halogenated organic waste. It must be collected in a dedicated, clearly labeled hazardous waste container and must not be mixed with non-halogenated waste streams.[11]

  • Containment: The waste container must be kept tightly closed, properly labeled with its contents, and stored in a designated satellite accumulation area.[10][12]

  • Disposal: Follow all institutional and regulatory procedures for the disposal of chemical waste. Halogenated organic wastes are typically managed through regulated incineration.[11]

By integrating these expert-level safety protocols into your daily operations, you build a culture of safety that protects not only your well-being but also the integrity of your scientific pursuits.

References

  • CymitQuimica. (2022-05-16). 1-Benzyloxy-4-nitrobenzene Safety Data Sheet.
  • Delaware Health and Social Services. (2013-09). NITROBENZENE Fact Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990-12). PUBLIC HEALTH STATEMENT NITROBENZENE.
  • U.S. Environmental Protection Agency (EPA). (2025-09-12). Personal Protective Equipment.
  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds.
  • Novachem. (2024-02-14). 1-Bromo-4-nitrobenzene Safety Data Sheet.
  • Temarry Recycling. (2022-01-19). Guidelines for Solvent Waste Recycling and Disposal.
  • Fisher Scientific. (2014-11-10). 1-Bromo-4-nitrobenzene Safety Data Sheet.
  • Fluorochem. (2024-12-19). 1-(Benzyloxy)-5-bromo-3-fluoro-2-nitrobenzene Safety Data Sheet.
  • C/D/N Isotopes Inc. (2015). 4-Bromonitrobenzene-d4 Safety Data Sheet.
  • Fisher Scientific. 4-Bromo-1-fluoro-2-nitrobenzene Safety Data Sheet.
  • DuPont. Personal protective solutions for oil & gas industry applications.
  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-4.
  • DuPont Personal Protection. (2022-09-30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.